molecular formula C13H13N3O4 B13867322 Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate

Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate

Cat. No.: B13867322
M. Wt: 275.26 g/mol
InChI Key: ZOBJQIALAHAWTR-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems .

Preparation Methods

The synthesis of Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-(3-nitrophenyl)ethanone with ethyl acetoacetate in the presence of hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis process. These methods are designed to be cost-effective and environmentally friendly, utilizing nontoxic and thermally stable catalysts .

Chemical Reactions Analysis

Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities .

Scientific Research Applications

Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-3-20-13(17)12-8-14-15(9(12)2)10-5-4-6-11(7-10)16(18)19/h4-8H,3H2,1-2H3

InChI Key

ZOBJQIALAHAWTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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